6-(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide
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Description
6-(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide is a useful research compound. Its molecular formula is C29H36N4O6S and its molecular weight is 568.69. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
Quinazoline derivatives are synthesized through various chemical reactions, demonstrating the compound's synthetic flexibility and potential for creating diverse chemical entities. For instance, the reaction of anthranilamide with isocyanates offers a pathway to synthesize dihydro-oxazolo and oxazino quinazolines, showcasing a method that could potentially apply to the synthesis of our compound of interest (J. Chern et al., 1988). Additionally, the aza-Wittig reaction facilitates the synthesis of ethoxyoxazoles and oxazoloquinazolines, hinting at synthetic routes that might be relevant for producing complex quinazoline derivatives (N. Huang et al., 2009).
Biological Activities
Quinazoline derivatives exhibit a range of biological activities, suggesting potential research applications of our compound in medicinal chemistry. For example, some quinazoline derivatives have been screened for their antimicrobial properties, indicating the compound's possible use in developing new antibacterial and antifungal agents (Azza M. El‐Kazak et al., 2013). Similarly, derivatives have been studied for antitumor activities, suggesting the chemical's potential application in cancer research (A. Markosyan et al., 2008).
Properties
IUPAC Name |
6-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O6S/c1-3-4-13-30-27(35)18-40-29-32-23-16-25-24(38-19-39-25)15-22(23)28(36)33(29)14-7-5-6-8-26(34)31-17-20-9-11-21(37-2)12-10-20/h9-12,15-16H,3-8,13-14,17-19H2,1-2H3,(H,30,35)(H,31,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUMXUGHZIZSBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCCCC(=O)NCC4=CC=C(C=C4)OC)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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